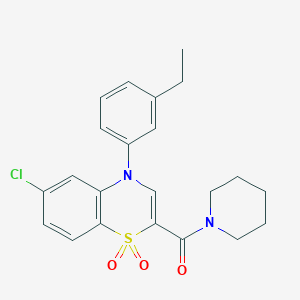

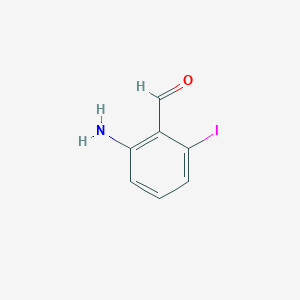

![molecular formula C12H11ClN2O4S B2500354 7-(环丙基氨基)噻吩[3,2-b]吡啶-3,6-二羧酸盐酸盐 CAS No. 2177258-28-3](/img/structure/B2500354.png)

7-(环丙基氨基)噻吩[3,2-b]吡啶-3,6-二羧酸盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "7-(Cyclopropylamino)thieno[3,2-b]pyridine-3,6-dicarboxylic acid hydrochloride" is a derivative of thienopyridine, a class of compounds known for their biological activity, including antibacterial properties. While the provided papers do not directly discuss this specific compound, they do provide insights into the chemistry and biological activity of closely related thienopyridine derivatives, which can be used to infer potential characteristics of the compound .

Synthesis Analysis

The synthesis of thienopyridine derivatives often involves cyclization reactions and modifications at various positions on the core structure to enhance biological activity. For instance, the synthesis of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives, which share a similar cyclopropyl and carboxylic acid functional groups with the compound of interest, was achieved through Dieckmann-type cyclization . This suggests that similar synthetic strategies could be applicable for the synthesis of "7-(Cyclopropylamino)thieno[3,2-b]pyridine-3,6-dicarboxylic acid hydrochloride."

Molecular Structure Analysis

The molecular structure of thienopyridine derivatives is crucial for their biological activity. For example, the presence of a cyclopropyl group has been shown to be significant in the inhibitory activity of these compounds against mammalian topoisomerase II . The stereochemistry and conformational isomerism, as indicated by the chiroptical properties of N-(2-chloro-7-cyclopropyl-4,7-dihydro-4-oxothieno[2,3-b]pyridine-5-carbonyl) L-α-amino esters, also play a role in their biological activity . These findings suggest that the molecular structure of "7-(Cyclopropylamino)thieno[3,2-b]pyridine-3,6-dicarboxylic acid hydrochloride" would be a key factor in its potential biological applications.

Chemical Reactions Analysis

Thienopyridine derivatives undergo various chemical reactions that can modify their structure and, consequently, their biological activity. For instance, the kinetics of hydrolysis of a thienopyridine derivative was studied, showing that the reaction can be catalyzed by pyridine, which could be relevant for the stability and reactivity of the compound . Additionally, the displacement reactions to produce different derivatives indicate the versatility of thienopyridine chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of thienopyridine derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. The antibacterial activity of these compounds, as seen in the evaluation of 7-cyclopropyl-4,7-dihydro-4-oxothieno[2,3-b]pyridine-5-carboxylic acids, is a direct result of their chemical properties . These properties are essential for the development of thienopyridine derivatives as pharmaceutical agents, suggesting that "7-(Cyclopropylamino)thieno[3,2-b]pyridine-3,6-dicarboxylic acid hydrochloride" would also need to be characterized in this regard to assess its potential as a drug candidate.

科学研究应用

合成和结构研究

- El-Meligie等人(2020年)探索了噻吩[3,2-d]嘧啶和噻吩[3,4-b]吡啶衍生物的合成方法,这些衍生物在结构上与7-(环丙基氨基)噻吩[3,2-b]吡啶-3,6-二羧酸盐酸盐相关。他们的工作侧重于噻吩-2-羧酰胺对这些化合物的制备的多功能性(El-Meligie et al., 2020)。

抗菌性能

- El-Abadelah等人(1998年)的研究调查了某些噻吩吡啉酮衍生物的合成和抗菌活性,包括类似于7-(环丙基氨基)噻吩[3,2-b]吡啶-3,6-二羧酸盐酸盐的化合物。这项研究揭示了这类化合物的潜在抗菌应用(El-Abadelah et al., 1998)。

抗肿瘤活性

- Queiroz等人(2010年)制备了新型6-[(杂)芳基氨基]噻吩[3,2-b]吡啶,并评估了它们的抗肿瘤活性。这项工作为类似化合物在癌症研究中的潜在应用提供了见解(Queiroz et al., 2010)。

合成和化学转化

- Klemm等人(1985年)探讨了噻吩吡啉的化学,包括与7-(环丙基氨基)噻吩[3,2-b]吡啶-3,6-二羧酸盐酸盐相关的化合物的合成和转化方法。他们的研究有助于理解这些化合物的化学行为(Klemm et al., 1985)。

属性

IUPAC Name |

7-(cyclopropylamino)thieno[3,2-b]pyridine-3,6-dicarboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O4S.ClH/c15-11(16)6-3-13-8-7(12(17)18)4-19-10(8)9(6)14-5-1-2-5;/h3-5H,1-2H2,(H,13,14)(H,15,16)(H,17,18);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPCPFSXBOWQZKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=C3C(=NC=C2C(=O)O)C(=CS3)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

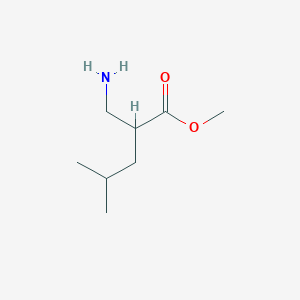

![2-(2-Morpholinoethyl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2500271.png)

methyl}carbamate](/img/structure/B2500273.png)

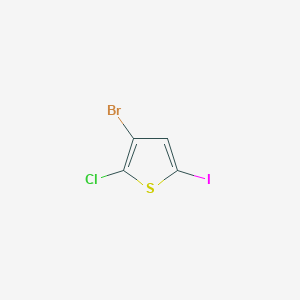

![4-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-methylsulfanylbenzoic acid](/img/structure/B2500278.png)

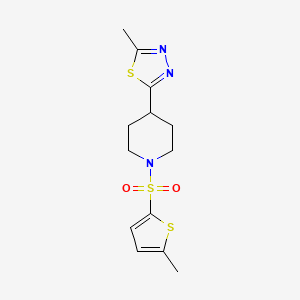

![2,4-difluoro-N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzamide](/img/structure/B2500285.png)

![3-{[(tert-butoxy)carbonyl]amino}-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2500288.png)

![4-chloro-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2500289.png)